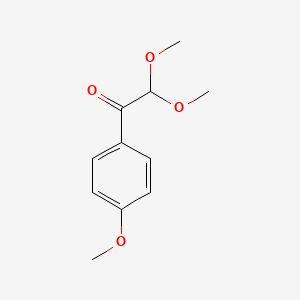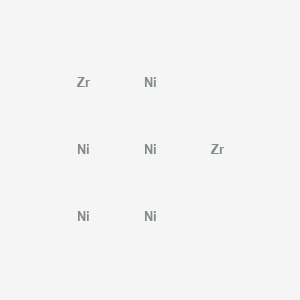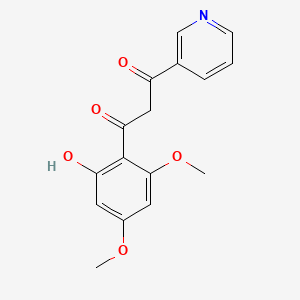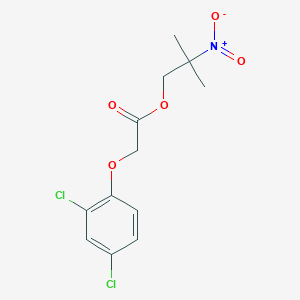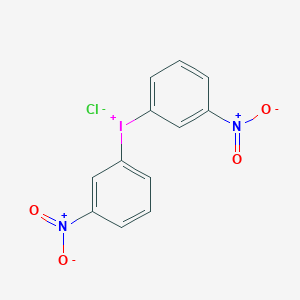
Bis(3-nitrophenyl)iodanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-nitrophenyl)iodanium chloride is an organoiodine compound that belongs to the class of iodonium salts. These compounds are known for their ability to act as photoinitiators and are widely used in various chemical reactions, particularly in the field of polymerization. The presence of nitro groups on the phenyl rings enhances the reactivity of this compound, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-nitrophenyl)iodanium chloride typically involves the reaction of iodobenzene with 3-nitrobenzene under oxidative conditions. A common method includes the use of an oxidizing agent such as hydrogen peroxide or peracetic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain this compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
Bis(3-nitrophenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: It can be reduced to form iodobenzene and 3-nitrobenzene.
Substitution: The nitro groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodobenzene and 3-nitrobenzene.
Substitution: Substituted nitrophenyl derivatives.
科学的研究の応用
Bis(3-nitrophenyl)iodanium chloride has a wide range of applications in scientific research:
Biology: Employed in the study of biological systems where it acts as a cross-linking agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and composites.
作用機序
The mechanism of action of bis(3-nitrophenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light. The compound absorbs light energy, leading to the formation of excited states that can undergo electron transfer reactions. This results in the generation of reactive radicals or cations that initiate polymerization or other chemical reactions. The molecular targets and pathways involved include the activation of monomers and the formation of cross-linked polymer networks .
類似化合物との比較
Similar Compounds
Diphenyliodonium chloride: Lacks the nitro groups, making it less reactive compared to bis(3-nitrophenyl)iodanium chloride.
Bis(4-nitrophenyl)iodanium chloride: Similar structure but with nitro groups in the para position, leading to different reactivity and applications.
Triarylsulfonium salts: Another class of photoinitiators with different photophysical properties and reactivity.
Uniqueness
This compound is unique due to the presence of nitro groups in the meta position on the phenyl rings. This structural feature enhances its reactivity and makes it a more efficient photoinitiator compared to other iodonium salts. Its ability to generate reactive intermediates under mild conditions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
6293-62-5 |
|---|---|
分子式 |
C12H8ClIN2O4 |
分子量 |
406.56 g/mol |
IUPAC名 |
bis(3-nitrophenyl)iodanium;chloride |
InChI |
InChI=1S/C12H8IN2O4.ClH/c16-14(17)11-5-1-3-9(7-11)13-10-4-2-6-12(8-10)15(18)19;/h1-8H;1H/q+1;/p-1 |
InChIキー |
SRIHWRQPGGTXPM-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




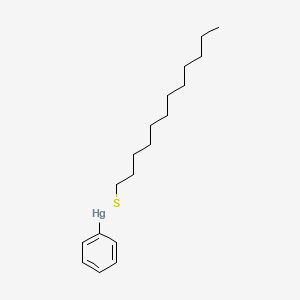
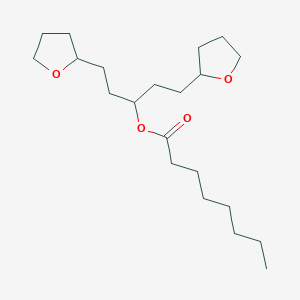
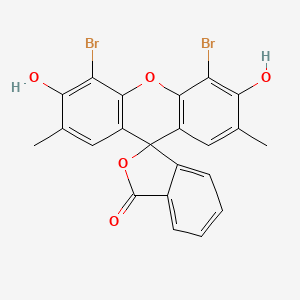
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)

![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
